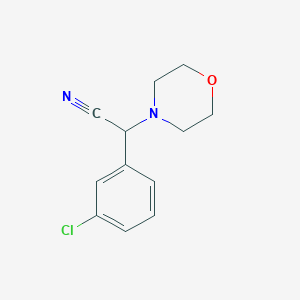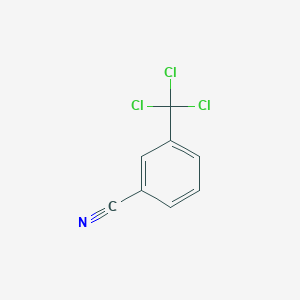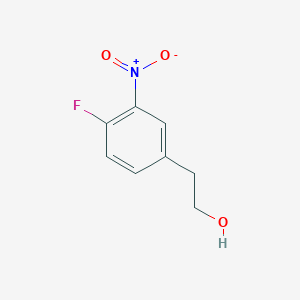
2-(4-Fluoro-3-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Fluoro-3-nitrophenyl)ethanol” is a chemical compound with the CAS number 439110-13-1 . It is also known as "Benzeneethanol, 4-fluoro-3-nitro-" . It is used in the field of materials chemistry for bioconjugation and functionalization of polymer surfaces .
Synthesis Analysis
The synthesis of “2-(4-Fluoro-3-nitrophenyl)ethanol” or similar compounds often involves the use of coupling agents . The first evidence of photochemical activation of an inert surface by a similar compound, 1-fluoro-2-nitro-4-azidobenzene (FNAB), through nitrene insertion reaction was reported in 2001 .Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-3-nitrophenyl)ethanol” is represented by the InChI code1S/C8H8FNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2 . The molecular weight of the compound is 185.15 . Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Chemical Properties and Storage
“2-(4-Fluoro-3-nitrophenyl)ethanol” has a molecular weight of 185.15 and its IUPAC name is 2-(4-fluoro-3-nitrophenyl)ethanol . It is a pale-yellow to yellow-brown solid and should be stored at temperatures between 2-8°C .
Biological Potential of Indole Derivatives
While not directly related to “2-(4-Fluoro-3-nitrophenyl)ethanol”, indole derivatives, which share a similar structure, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-(4-Fluoro-3-nitrophenyl)ethanol” may also have potential in these areas.
Surface Engineering and Biomolecule Immobilization
The flexible chemistry of “2-(4-Fluoro-3-nitrophenyl)ethanol” and similar compounds has been used in the field of surface engineering and for the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers . This has applications in rapid diagnostics .
Potential Antibacterial Agent
“2-(4-Fluoro-3-nitrophenyl)ethanol” has shown potential as an antibacterial agent. It possibly acts on penicillin-binding protein, promoting cell lysis . The substance has shown favorable results in cytotoxicity and mutagenicity analyses, suggesting it could be suitable for future in vivo toxicological tests .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
Target of Action
A related compound, “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide”, has been shown to have antibacterial activity againstKlebsiella pneumoniae
Mode of Action
The related compound “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide” is suggested to act on penicillin-binding protein, promoting cell lysis . This could potentially be a similar mode of action for “2-(4-Fluoro-3-nitrophenyl)ethanol”, but more research is needed to confirm this.
Pharmacokinetics
The related compound “2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide” showed an excellent pharmacokinetic profile, indicating good parameters for oral use . This might suggest similar properties for “2-(4-Fluoro-3-nitrophenyl)ethanol”, but more research is needed to confirm this.
Propiedades
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAVICSPFQKRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-methyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316737.png)
![2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B6316740.png)
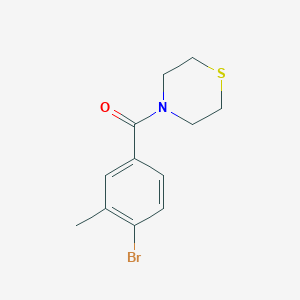
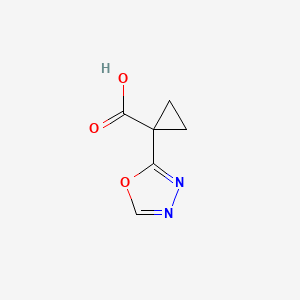

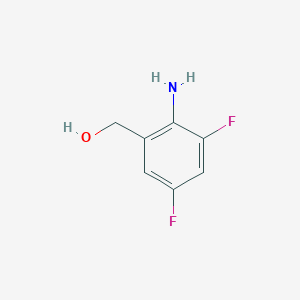
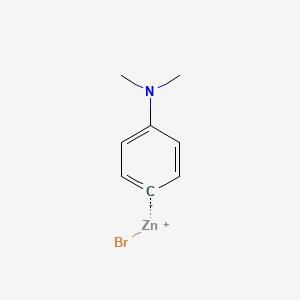
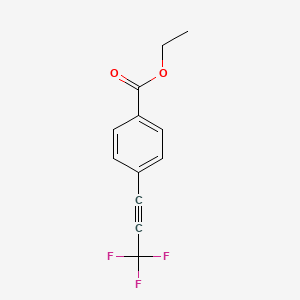
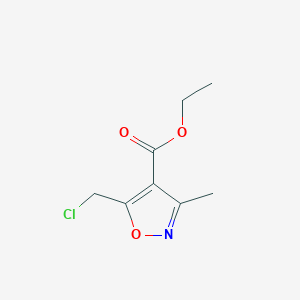

![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)
![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B6316804.png)
